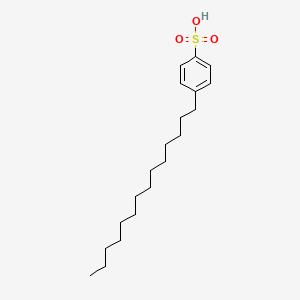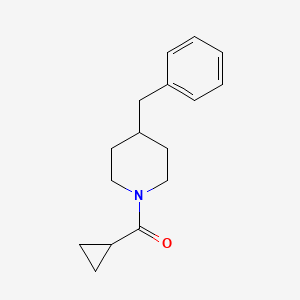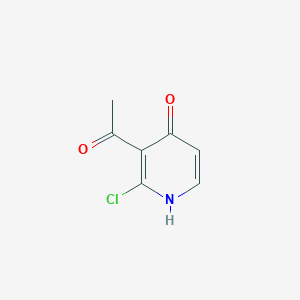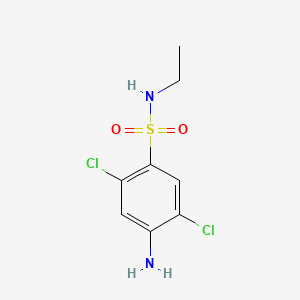![molecular formula C26H16Cl2N2O2 B13765882 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- CAS No. 64346-71-0](/img/structure/B13765882.png)
9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-: is a synthetic organic compound with the molecular formula C26H16Cl2N2O2 and a molecular weight of 459.323 g/mol . This compound is known for its distinctive structure, which includes two 3-chlorophenylamino groups attached to the 9,10-anthracenedione core. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- typically involves the reaction of 9,10-anthracenedione with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction may yield hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. It is also studied for its interactions with biological molecules such as proteins and nucleic acids.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells is of particular interest.
Industry: In industrial applications, 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in various industrial products.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication of cancer cells. Additionally, it may interact with enzymes and other proteins, affecting various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenedione: A simpler analog without the 3-chlorophenylamino groups.
1,4-Bis[(4-methylphenyl)amino]-9,10-anthracenedione: A similar compound with methyl groups instead of chlorine atoms.
1,4-Bis[(2-ethylhexyl)amino]-9,10-anthracenedione: A compound with ethylhexyl groups instead of chlorophenyl groups.
Uniqueness: The presence of the 3-chlorophenylamino groups in 9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]- imparts unique chemical and physical properties, such as increased stability and specific interactions with biological molecules. These properties make it distinct from other similar compounds and suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
64346-71-0 |
|---|---|
Molekularformel |
C26H16Cl2N2O2 |
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
1,4-bis(3-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16Cl2N2O2/c27-15-5-3-7-17(13-15)29-21-11-12-22(30-18-8-4-6-16(28)14-18)24-23(21)25(31)19-9-1-2-10-20(19)26(24)32/h1-14,29-30H |
InChI-Schlüssel |
UHYDAQBNVKNRJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)Cl)NC5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



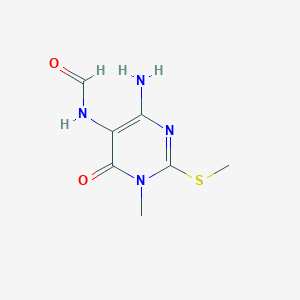

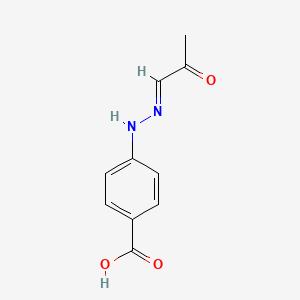
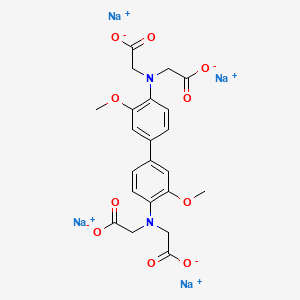
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
